2-chloro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
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Description
2-chloro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a useful research compound. Its molecular formula is C22H15ClFN3O2 and its molecular weight is 407.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
A significant area of research involves the synthesis of novel compounds with antimicrobial activities. For instance, Patel et al. (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule, demonstrating the potential for antimicrobial activity Patel & Patel, 2010. Similarly, Patel et al. (2009) developed bioactive molecules comprising sulphonamido quinazolinyl imidazole, screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing the broad spectrum of potential pharmacological applications Patel, Sreenivasa, Jayachandran, & Kumar, 2009.
Antifungal and Antibacterial Properties
Research by Desai et al. (2011) on N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides demonstrated notable in vitro antibacterial and antifungal activities Desai, Dodiya, & Shihora, 2011. This indicates the potential for developing antimicrobial agents from quinazolinone derivatives.
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) explored novel piperazine substituted naphthalimide model compounds, revealing their luminescent properties and the potential for photo-induced electron transfer. Such research demonstrates the utility of these compounds in developing materials with unique optical properties Gan, Chen, Chang, & Tian, 2003.
Analgesic and Antitubercular Activities
Research into the synthesis and evaluation of quinazolinone analogs has also revealed potential analgesic and antitubercular activities. Rao and Subramaniam (2015) synthesized a series of 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs, demonstrating good antitubercular and antibacterial activity Rao & Subramaniam, 2015.
Properties
IUPAC Name |
2-chloro-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c1-13-25-20-11-8-15(26-21(28)17-4-2-3-5-19(17)23)12-18(20)22(29)27(13)16-9-6-14(24)7-10-16/h2-12H,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNXLEGLDIXAKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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